molecular formula C19H37N3O11S B3325099 Azido-PEG3-Sulfone-PEG4-acid CAS No. 2055024-42-3

Azido-PEG3-Sulfone-PEG4-acid

Cat. No.: B3325099
CAS No.: 2055024-42-3
M. Wt: 515.6 g/mol
InChI Key: WDRWRFOESMUATQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Azido-PEG3-Sulfone-PEG4-acid is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . The compound contains an azide group that can react with molecules containing alkyne groups .

Mode of Action

The compound operates through a mechanism known as Click Chemistry . The azide group in the compound undergoes a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . This reaction forms a stable triazole linkage . Additionally, the terminal carboxylic acid of the compound can react with primary amine groups in the presence of activators (e.g., EDC, or HATU), forming a stable amide bond .

Biochemical Pathways

The compound plays a crucial role in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Pharmacokinetics

The hydrophilic PEG spacer in the compound increases its solubility in aqueous media . This property is crucial for the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and impacts its bioavailability.

Result of Action

The result of the compound’s action is the selective degradation of target proteins . This degradation is achieved through the ubiquitin-proteasome system, which is exploited by PROTACs .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of copper ions is necessary for the copper-catalyzed azide-alkyne cycloaddition reaction . Additionally, the compound’s solubility in aqueous media can be affected by the pH and temperature of the environment . .

Biochemical Analysis

Biochemical Properties

Azido-PEG3-Sulfone-PEG4-acid plays a crucial role in biochemical reactions, particularly in the formation of PROTACs . The azide group in this compound can react with alkyne groups in target molecules through CuAAC . This reaction is a key step in the synthesis of PROTACs, which are designed to selectively degrade target proteins .

Cellular Effects

The cellular effects of this compound are primarily related to its role in the synthesis of PROTACs . By facilitating the formation of PROTACs, this compound indirectly influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its involvement in the synthesis of PROTACs . The azide group in this compound reacts with alkyne groups in target molecules through CuAAC, forming a stable triazole linkage . This reaction is a key step in the formation of PROTACs, which can bind to target proteins and lead to their degradation .

Temporal Effects in Laboratory Settings

Given its role in the synthesis of PROTACs, it’s plausible that the effects of this compound may change over time depending on the stability and degradation of the PROTACs it helps form .

Dosage Effects in Animal Models

Given its role in the synthesis of PROTACs, the effects of this compound are likely to vary depending on the dosage of the PROTACs it helps form .

Metabolic Pathways

Given its role in the synthesis of PROTACs, it’s plausible that this compound may interact with enzymes or cofactors involved in the metabolism of these compounds .

Transport and Distribution

Given its role in the synthesis of PROTACs, it’s plausible that the transport and distribution of this compound may be influenced by the transporters or binding proteins that interact with these compounds .

Subcellular Localization

Given its role in the synthesis of PROTACs, it’s plausible that the subcellular localization of this compound may be influenced by the targeting signals or post-translational modifications that direct these compounds to specific compartments or organelles .

Chemical Reactions Analysis

Types of Reactions

Azido-PEG3-Sulfone-PEG4-acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylsulfonyl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37N3O11S/c20-22-21-2-4-28-6-8-30-11-13-32-15-17-34(25,26)18-16-33-14-12-31-10-9-29-7-5-27-3-1-19(23)24/h1-18H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRWRFOESMUATQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCS(=O)(=O)CCOCCOCCOCCN=[N+]=[N-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H37N3O11S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801137092
Record name 4,7,10,13,19,22,25-Heptoxa-16-thiaheptacosanoic acid, 27-azido-, 16,16-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801137092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055024-42-3
Record name 4,7,10,13,19,22,25-Heptoxa-16-thiaheptacosanoic acid, 27-azido-, 16,16-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055024-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,13,19,22,25-Heptoxa-16-thiaheptacosanoic acid, 27-azido-, 16,16-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801137092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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